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molecular formula C8H5NO2 B116396 Piperonylonitrile CAS No. 4421-09-4

Piperonylonitrile

Cat. No. B116396
M. Wt: 147.13 g/mol
InChI Key: PKRWWZCDLJSJIF-UHFFFAOYSA-N
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Patent
US06114565

Procedure details

To a stirred mixture of 200 ml of isopropanol and 1.36 g of cupric chloride at 17-23° C. was added dropwise 58 g (0.487 mole) of 29.4% aqueous ammonium hydroxide over a period of 190 min. Parallel to the addition of ammonium hydroxide, a solution of 601 g of 99% piperonal (0.396 mole) and 1.0 g of hexadecane (internal standard) in 100 ml of isopropanol was added over a period of 147 min. Parallel to the additions of ammonium hydroxide and piperonal, 150 g (2.2 moles) of 50% aqueous hydrogen peroxide was added over a period of 590 min. After the additions were finished, the mixture was worked up by stirring for 1 hour with 10% aqueous sodium sulfite, and diluted with water and chloroform. The organic layer was separated, the water layer was extracted with chloroform. After evaporation of the solvent, the weight of the crude solid product was 36.4 g (crude yield about 60%). Recrystallization of the crude from boiling heptane gave 17.9 g of crystalline piperonylonitrile; yield 30.7% of the theory.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
58 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
601 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
1 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
150 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
30.7%

Identifiers

REACTION_CXSMILES
[OH-].[NH4+:2].[CH:3]1[C:8]([CH:9]=O)=[CH:7][C:6]2[O:11][CH2:12][O:13][C:5]=2[CH:4]=1.OO.S([O-])([O-])=O.[Na+].[Na+]>C(O)(C)C.O.C(Cl)(Cl)Cl.CCCCCCCCCCCCCCCC>[C:9](#[N:2])[C:8]1[CH:3]=[CH:4][C:5]2[O:13][CH2:12][O:11][C:6]=2[CH:7]=1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
cupric chloride
Quantity
1.36 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
58 g
Type
reactant
Smiles
[OH-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Five
Name
Quantity
601 g
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
1 g
Type
catalyst
Smiles
CCCCCCCCCCCCCCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2
Name
Quantity
150 g
Type
reactant
Smiles
OO
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the water layer was extracted with chloroform
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
Recrystallization of the crude

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=2OCOC2C=C1)#N
Measurements
Type Value Analysis
AMOUNT: MASS 17.9 g
YIELD: PERCENTYIELD 30.7%
YIELD: CALCULATEDPERCENTYIELD 30.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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